Cas no 4433-02-7 ([2,4'-Bipyridine]-3,3'-dicarboxylic acid)

[2,4'-Bipyridine]-3,3'-dicarboxylic acid is a versatile bipyridine derivative featuring two carboxylic acid functional groups at the 3 and 3' positions. This compound is particularly valued for its chelating properties, enabling the formation of stable coordination complexes with transition metals, which are useful in catalysis and material science. The rigid bipyridine backbone, combined with the carboxylic acid moieties, enhances its utility as a linker in metal-organic frameworks (MOFs) and supramolecular assemblies. Its structural symmetry and bifunctional nature also make it a promising building block for designing functional polymers and ligands for asymmetric synthesis. The product exhibits high purity and consistent performance in research applications.
[2,4'-Bipyridine]-3,3'-dicarboxylic acid structure
4433-02-7 structure
Product name:[2,4'-Bipyridine]-3,3'-dicarboxylic acid
CAS No:4433-02-7
MF:C12H8N2O4
MW:244.202922821045
CID:3988018
PubChem ID:84819831

[2,4'-Bipyridine]-3,3'-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • [2,4'-Bipyridine]-3,3'-dicarboxylic acid
    • FQA41259
    • 4433-02-7
    • [2,4'-Bipyridine]-3,3'-dicarboxylicacid
    • Inchi: InChI=1S/C12H8N2O4/c15-11(16)8-2-1-4-14-10(8)7-3-5-13-6-9(7)12(17)18/h1-6H,(H,15,16)(H,17,18)
    • InChI Key: PVSBGUVURMRTDK-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 244.04840674Da
  • Monoisotopic Mass: 244.04840674Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 100Ų
  • XLogP3: 0.5

[2,4'-Bipyridine]-3,3'-dicarboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM171774-1g
[2,4'-bipyridine]-3,3'-dicarboxylic acid
4433-02-7 95%
1g
$795 2021-08-05
Chemenu
CM171774-1g
[2,4'-bipyridine]-3,3'-dicarboxylic acid
4433-02-7 95%
1g
$842 2024-07-16

Additional information on [2,4'-Bipyridine]-3,3'-dicarboxylic acid

Introduction to [2,4'-Bipyridine]-3,3'-dicarboxylic Acid (CAS No. 4433-02-7)

[2,4'-Bipyridine]-3,3'-dicarboxylic acid] is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 4433-02-7, is a derivative of bipyridine and features two carboxylic acid groups at the 3 and 3' positions. Its unique structural properties make it a valuable building block for the synthesis of various functional materials and bioactive molecules.

The< strong>[2,4'-Bipyridine]-3,3'-dicarboxylic acid molecule consists of a central pyridine-pyridine bridge with carboxylic acid substituents, which contribute to its solubility in polar solvents and reactivity in multiple chemical transformations. This feature has been exploited in the development of coordination complexes with transition metals, which are widely used in catalysis, luminescence, and magnetic applications.

Recent advancements in the use of [2,4'-Bipyridine]-3,3'-dicarboxylic acid have highlighted its role in the design of metal-organic frameworks (MOFs). These frameworks are highly porous materials that can be tailored for gas storage, separation processes, and even as catalysts. The carboxylic acid groups in this compound act as ligands, facilitating the formation of stable complexes with metal ions such as zinc, copper, and iron. Such complexes have been shown to exhibit exceptional stability and selective binding properties, making them promising candidates for industrial applications.

In the realm of pharmaceuticals, [2,4'-Bipyridine]-3,3'-dicarboxylic acid has been utilized in the synthesis of bioactive molecules that mimic natural products. Its structural motif is reminiscent of certain natural compounds that have demonstrated therapeutic effects. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties. The ability to modulate the electronic and steric properties of the molecule allows researchers to fine-tune its biological activity.

The compound's reactivity also makes it a valuable intermediate in the synthesis of polymers and advanced materials. For example, it can be polymerized to form conductive polymers that are useful in organic electronics. These polymers have applications in flexible displays, solar cells, and sensors. The incorporation of [2,4'-Bipyridine]-3,3'-dicarboxylic acid into these materials enhances their performance by improving charge transport properties.

Another area where this compound has shown promise is in the development of luminescent materials. Metal complexes derived from [2,4'-Bipyridine]-3,3'-dicarboxylic acid exhibit strong fluorescence or phosphorescence emissions. These properties are utilized in various applications, including biological imaging and optoelectronic devices. The tunability of the emission wavelengths through different metal ions provides a wide range of possibilities for designing materials with specific optical characteristics.

Moreover, [2,4'-Bipyridine]-3,3'-dicarboxylic acid has been employed in the field of supramolecular chemistry. Its ability to form stable complexes with other molecules allows for the creation of intricate molecular architectures. These supramolecular structures have potential applications in drug delivery systems and molecular recognition technologies. The precise control over molecular interactions facilitated by this compound opens new avenues for designing smart materials that can respond to external stimuli.

The synthesis of [2,4'-Bipyridine]-3,3'-dicarboxylic acid itself is an intriguing process that involves multi-step organic reactions. Typically, it is synthesized through condensation reactions between appropriate precursors followed by purification steps. The yield and purity of the final product are critical factors that influence its utility in subsequent applications. Advances in synthetic methodologies have improved the efficiency and scalability of its production.

In conclusion,[< strong>2,< strong>4'-Bipyridine]-< strong>3,< strong>3'-dicarboxylic acid (CAS No.< strong>44< strong>33< strong>-0< strong>2< strong>-7) is a multifunctional compound with broad applications across various scientific disciplines. Its unique structural features and reactivity make it indispensable in material science、pharmaceutical research、and chemical biology。As research continues to uncover new uses for this compound,its importance is likely to grow even further,driving innovation in multiple industries。

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